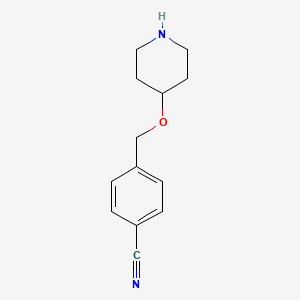
4-(Piperidin-4-yloxymethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yloxymethyl)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂O. It is characterized by a benzene ring substituted with a cyano group (-CN) and a piperidine ring linked via an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine and 4-(chloromethyl)benzonitrile.
Reaction Conditions: The reaction involves nucleophilic substitution where the piperidine attacks the chloromethyl group, replacing the chlorine atom with a piperidine moiety.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) in the presence of a base.
Major Products Formed:
Oxidation: 4-(Piperidin-4-yloxymethyl)benzoic acid.
Reduction: 4-(Piperidin-4-yloxymethyl)benzylamine.
Substitution: Various halogenated derivatives of the piperidine ring.
Scientific Research Applications
4-(Piperidin-4-yloxymethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Piperidin-4-yloxymethyl)benzonitrile exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The cyano group can interact with various enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
4-(Piperidin-4-yloxymethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
4-(Piperidin-4-yloxymethyl)benzamide: Similar structure but with an amide group instead of a cyano group.
Uniqueness: 4-(Piperidin-4-yloxymethyl)benzonitrile is unique due to its cyano group, which imparts different chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(piperidin-4-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-9-11-1-3-12(4-2-11)10-16-13-5-7-15-8-6-13/h1-4,13,15H,5-8,10H2 |
InChI Key |
GOQBRNAQGBAZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















